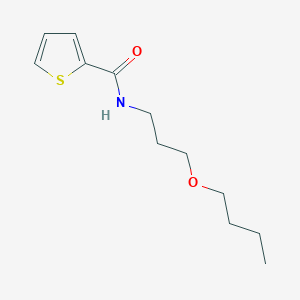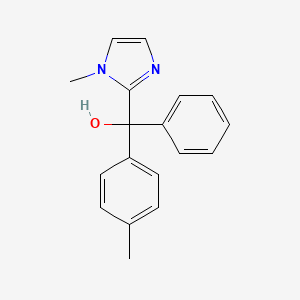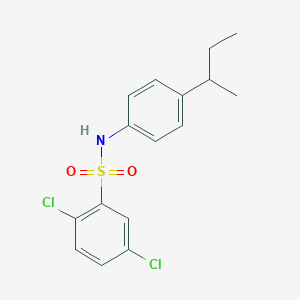![molecular formula C17H19N3O6S B4887579 4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4887579.png)
4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzenesulfonamide, commonly known as MNPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MNPS belongs to the class of sulfonamide compounds and has been found to exhibit potent inhibitory activity against various enzymes, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of MNPS involves the inhibition of specific enzymes, which leads to a reduction in their activity. MNPS binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. This mechanism of action is similar to that of other sulfonamide compounds, which are known to exhibit potent inhibitory activity against various enzymes.
Biochemical and Physiological Effects:
MNPS has been found to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, which leads to a reduction in the production of bicarbonate ions and an increase in the acidity of the body fluids. MNPS has also been shown to inhibit the activity of matrix metalloproteinases, which can lead to a reduction in the degradation of extracellular matrix proteins and the promotion of tissue repair.
Advantages and Limitations for Lab Experiments
One of the main advantages of MNPS is its potent inhibitory activity against various enzymes, which makes it a promising candidate for the development of new drugs. MNPS is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations of MNPS is its potential toxicity, which requires careful handling and storage. MNPS is also relatively unstable and can degrade over time, which can affect its potency and efficacy.
Future Directions
There are several future directions for the research and development of MNPS. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another potential direction is the identification of new enzymes that can be targeted by MNPS, which can lead to the development of new drugs for the treatment of various diseases. Additionally, the development of new formulations and delivery methods for MNPS can improve its efficacy and reduce its potential toxicity. Further research is needed to fully understand the potential applications of MNPS in the field of medicinal chemistry.
Synthesis Methods
The synthesis of MNPS is a complex process that involves several steps, including the reaction of 4-nitrobenzenesulfonamide with 4-(4-morpholinyl)aniline in the presence of a suitable catalyst. The resulting intermediate product is then treated with methoxyamine hydrochloride to yield the final product, MNPS. The synthesis of MNPS requires careful attention to detail and precise control of reaction conditions to ensure high yields and purity.
Scientific Research Applications
MNPS has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, which plays a critical role in the regulation of pH in the body. MNPS has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This makes MNPS a promising candidate for the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders.
properties
IUPAC Name |
4-methoxy-N-(4-morpholin-4-ylphenyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-25-17-7-6-15(12-16(17)20(21)22)27(23,24)18-13-2-4-14(5-3-13)19-8-10-26-11-9-19/h2-7,12,18H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLRNDLRXPYUQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4887503.png)
![methyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4887509.png)



![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl methanesulfonate](/img/structure/B4887542.png)
![isopropyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4887550.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B4887567.png)


![1-[(2-bromophenoxy)acetyl]-4-ethylpiperazine](/img/structure/B4887601.png)
![1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B4887608.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide](/img/structure/B4887613.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-isopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4887623.png)